N,N'-bis(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC15571184
Molecular Formula: C29H32FN7
Molecular Weight: 497.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H32FN7 |
|---|---|
| Molecular Weight | 497.6 g/mol |
| IUPAC Name | 2-N,4-N-bis(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C29H32FN7/c1-19-5-11-25(21(3)17-19)31-27-33-28(32-26-12-6-20(2)18-22(26)4)35-29(34-27)37-15-13-36(14-16-37)24-9-7-23(30)8-10-24/h5-12,17-18H,13-16H2,1-4H3,(H2,31,32,33,34,35) |
| Standard InChI Key | OILDJVPRSJHAAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)NC5=C(C=C(C=C5)C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C29H32FN7, molecular weight: 497.6 g/mol) features a 1,3,5-triazine ring with three distinct substituents:
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Two 2,4-dimethylphenyl groups at the 2- and 4-positions, contributing steric bulk and lipophilicity.
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A 4-(4-fluorophenyl)piperazine moiety at the 6-position, introducing hydrogen-bonding capacity and conformational flexibility .
The fluorine atom on the phenyl ring enhances metabolic stability and membrane permeability, while the piperazine group facilitates interactions with biological targets such as neurotransmitter receptors and enzymes .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C29H32FN7 |
| Molecular Weight | 497.6 g/mol |
| Calculated LogP | 5.2 (indicating high lipophilicity) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Characterization
Synthetic Routes
The synthesis involves a multi-step protocol optimized for yield and purity:
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Triazine Core Formation: Cyclization of cyanoguanidine with aryl aldehydes under acidic conditions generates the triazine backbone .
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Substituent Introduction:
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2,4-Dimethylphenyl groups: Introduced via nucleophilic aromatic substitution using 2,4-dimethylaniline.
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4-(4-Fluorophenyl)piperazine: Coupled via Ullmann-type coupling under palladium catalysis.
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Microwave-assisted synthesis has been employed to reduce reaction times from 24 hours to 30 minutes while maintaining yields >80% .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HCl, EtOH, 80°C, 2h | 75 | 92 |
| 2 | Pd(OAc)2, K2CO3, DMF, 120°C | 82 | 95 |
Analytical Characterization
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS m/z 498.2 [M+H]+.
| Cell Line | IC50 (µM) | Selectivity Index (MCF-10A/MDA-MB-231) |
|---|---|---|
| MDA-MB-231 | 2.1 | 23.8 |
| MCF-7 | 3.8 | 13.2 |
| MCF-10A | >50 | — |
Comparative Analysis with Related Triazine Derivatives
Structural Analogues
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N,N'-bis(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine:
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6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine:
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Methoxy group enhances solubility but diminishes membrane permeability.
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Primarily investigated as a herbicide, highlighting structural versatility.
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Structure-Activity Relationships (SAR)
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